molecular formula C20H13FN2O3S B2423049 4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benz oic acid CAS No. 685543-56-0

4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benz oic acid

Cat. No.: B2423049
CAS No.: 685543-56-0
M. Wt: 380.39
InChI Key: REDVDJRVJSXXOA-UHFFFAOYSA-N
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Description

4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benz oic acid is a useful research compound. Its molecular formula is C20H13FN2O3S and its molecular weight is 380.39. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

  • 4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benzoic acid has been studied for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). It is known to be one of the most potent dual inhibitors of human TS and human DHFR, indicating its potential in therapeutic applications (Gangjee, Qiu, Li, & Kisliuk, 2008).

Anti-inflammatory and Antinociceptive Properties

  • Derivatives of this compound have been explored for their anti-inflammatory and antinociceptive activities. These derivatives have demonstrated significant effects in pharmacological screenings, suggesting potential applications in pain management and inflammation treatment (Selvam, Karthik, Palanirajan, & Ali, 2012).

Synthesis and Evaluation as Antitumor Agents

  • The compound and its derivatives have also been synthesized and evaluated for their potential as antitumor agents. This research provides insights into the structural properties that contribute to its tumor inhibitory activity, highlighting its relevance in cancer research (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Potential in Imaging AMPA Receptors

  • The compound has been involved in the development of fluorine-labeled PET tracers for AMPA receptors. This application is significant in neurological research, especially in the study of diseases like Alzheimer's (Yuan, Jones, Vasdev, & Liang, 2016).

Application in Antibacterial and Antifungal Activities

  • Research on derivatives of this compound has shown promising antibacterial and antifungal activities. These findings are valuable in the development of new antimicrobial agents (Holla, Bhat, & Shetty, 2003).

Properties

IUPAC Name

4-[[5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3S/c21-15-7-5-13(6-8-15)16-10-27-18-17(16)19(24)23(11-22-18)9-12-1-3-14(4-2-12)20(25)26/h1-8,10-11H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDVDJRVJSXXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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